5-Chlorothiazole-2-carbaldehyde

Description

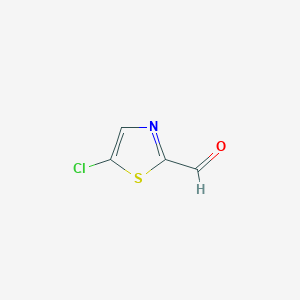

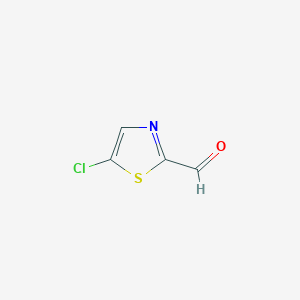

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLHZJVHOWFADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657327 | |

| Record name | 5-Chloro-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59129-52-1 | |

| Record name | 5-Chloro-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorothiazole-2-carbaldehyde CAS number and properties

An In-Depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a chlorinated thiazole ring, provides a versatile scaffold for the construction of more complex molecules with diverse pharmacological activities. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a white to yellow crystalline powder.[3] Proper storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended to maintain its stability and purity.[3][4]

| Property | Value | Source(s) |

| CAS Number | 59129-52-1 | [3][4][5][6] |

| Molecular Formula | C4H2ClNOS | [3][4][5][7] |

| Molecular Weight | 147.58 g/mol | [3][4][5] |

| Appearance | White to Yellow Crystalline Powder | [3] |

| Melting Point | 81.5 - 87 °C (178.7 - 188.6 °F) | [8] |

| Boiling Point | 261.8±32.0 °C (Predicted) | [3] |

| Density | 1.541±0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, 2-8°C | [3][4] |

| SMILES | O=CC1=NC=C(Cl)S1 | [4] |

| InChIKey | ROLHZJVHOWFADC-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

Example Protocol: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde[9]

This procedure demonstrates a classic approach to introducing a formyl group onto a thiazole ring via organometallic intermediates.

Step 1: Lithiation To a stirred solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) is added dropwise at -78 °C. The reaction is maintained at this temperature for one hour.

-

Expertise & Experience: The choice of -78 °C (a dry ice/acetone bath) is critical. n-BuLi is a highly reactive strong base. At higher temperatures, it could lead to side reactions, including decomposition of the solvent or the thiazole ring. The low temperature ensures the selective deprotonation at the most acidic position (C5) of the 2-chlorothiazole ring, forming the thermodynamically stable lithium salt.

Step 2: Formylation Ethyl formate (1.0 eq) is then added dropwise to the solution, still at -78 °C, and the mixture is stirred for an additional hour.

-

Expertise & Experience: Ethyl formate serves as the electrophilic source of the formyl group. The reaction mechanism involves the nucleophilic attack of the thiazolyl lithium anion on the carbonyl carbon of the ethyl formate. Maintaining the low temperature during this addition is crucial to prevent over-addition or reaction with the ethoxy leaving group.

Step 3: Quenching and Workup The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then diluted with ethyl acetate, and the organic layer is separated. The aqueous phase is extracted further with ethyl acetate.

-

Expertise & Experience: The saturated NH4Cl solution is a mild acid that protonates the intermediate alkoxide, effectively stopping the reaction and neutralizing any remaining n-BuLi. This prevents the formation of undesired byproducts during the warming and extraction phases.

Step 4: Purification The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.[9]

-

Trustworthiness: The final purification by recrystallization is a self-validating step. It ensures the removal of impurities, and the purity of the product can be confirmed by analytical techniques such as ¹H NMR, which for 2-chloro-1,3-thiazole-5-carbaldehyde shows characteristic peaks at δ 9.96 (s, 1H, CHO) and 8.21 (s, 1H, thiazole-H).[9]

Key Reactions and Applications in Medicinal Chemistry

The aldehyde functional group of this compound is a gateway to a vast array of chemical transformations, making it a highly sought-after intermediate in drug discovery. The thiazole core itself is a privileged structure, known to interact with various biological targets.[1][2]

Role as a Synthetic Precursor

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with active methylene compounds or ketones to form α,β-unsaturated systems like chalcones. These chalcone derivatives have been investigated as potential antitubercular and antiproliferative agents.[10]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) yields substituted aminomethyl-thiazoles, a common motif in bioactive molecules.

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes, providing a route to extend carbon chains and introduce new functional groups.

-

Heterocycle Formation: It serves as a key precursor for the synthesis of more complex fused heterocyclic systems, which are often explored for their therapeutic potential. For instance, chlorothiazole carbaldehydes are used to synthesize novel N-heterocycles with anti-tumor activity.[11]

The thiazole scaffold is integral to numerous approved drugs, highlighting the therapeutic potential of its derivatives.[2] The introduction of a chloro- and a carbaldehyde- group provides synthetic handles to create libraries of novel compounds for screening against various diseases.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as hazardous and requires careful management.[8]

Hazard Identification:

-

Acute Toxicity, Oral: Harmful if swallowed.[8]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Sensitization: May cause an allergic skin reaction.[12]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of inadequate ventilation, respiratory protection may be necessary.

-

Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or fumes.[8][13] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[8] Keep locked up or in an area accessible only to qualified persons.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[13]

-

If on Skin: Wash with plenty of soap and water.[8] If skin irritation or rash occurs, seek medical attention.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its defined physicochemical properties, established synthetic routes (as inferred from its isomers), and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its primary importance lies in its role as a key intermediate in drug discovery, providing a foundational scaffold for developing new therapeutics targeting a wide range of diseases, from cancer to infectious diseases. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-THIAZOLECARBOXALDEHYDE CAS#: 59129-52-1 [amp.chemicalbook.com]

- 4. 59129-52-1|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound;59129-52-1 [abichem.com]

- 7. PubChemLite - this compound (C4H2ClNOS) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chlorothiazole-5-carboxaldehyde 95453-58-0 [sigmaaldrich.com]

- 13. keim.com [keim.com]

Introduction: The Strategic Importance of the Thiazole Scaffold

An In-Depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with a wide range of biological targets. Within this class of molecules, functionalized building blocks like this compound serve as critical starting materials in multi-step syntheses. The presence of a reactive aldehyde group at the 2-position and a chloro substituent at the 5-position provides orthogonal handles for molecular elaboration, enabling chemists to construct complex molecular architectures. This guide provides a technical overview of this compound, focusing on its chemical properties, a robust protocol for its synthesis, and its application in the discovery of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity, separate from its more commonly documented isomer, 2-Chlorothiazole-5-carbaldehyde. It is imperative for researchers to use the correct CAS number to ensure the procurement of the appropriate reagent. The fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₄H₂ClNOS | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| CAS Number | 59129-52-1 | [1] |

| IUPAC Name | 5-chloro-1,3-thiazole-2-carbaldehyde | [2] |

| InChIKey | ROLHZJVHOWFADC-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | N/A |

| SMILES | C1=C(SC(=N1)C=O)Cl | [2] |

Note: Experimental physical properties such as melting point and solubility are not widely published for this specific isomer. Data for the 2-chloro-5-carbaldehyde isomer shows a melting point of 81.5 - 87 °C, suggesting the target compound is also a solid at room temperature.[3]

Synthesis Protocol and Mechanistic Rationale

Proposed Synthetic Protocol: Formylation via Directed Ortho-Metalation

This protocol describes the preparation of this compound from commercially available 5-chlorothiazole.

Causality and Experimental Design:

-

Choice of Base: n-Butyllithium (n-BuLi) is a potent organolithium base capable of deprotonating the relatively acidic C2 proton of the thiazole ring. The use of a strong, non-nucleophilic base is critical to avoid unwanted side reactions.

-

Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous to prevent quenching of the base and the lithiated intermediate.

-

Low-Temperature Control (-78 °C): The lithiation of many heterocycles is conducted at low temperatures (typically using a dry ice/acetone bath) for several key reasons:

-

Kinetic Control: It ensures that the most acidic proton (at C2) is removed selectively over other, less acidic protons.

-

Stability: The resulting 2-lithiated thiazole intermediate is thermally unstable and can undergo decomposition or rearrangement at higher temperatures.

-

Preventing Side Reactions: It minimizes side reactions between n-BuLi and the solvent (THF) or the electrophile.

-

-

Choice of Electrophile: N,N-Dimethylformamide (DMF) is an excellent and widely used "formylating agent" for organolithium compounds. The lithium species attacks the carbonyl carbon of DMF, forming a stable tetrahedral intermediate.

-

Aqueous Workup: A mild acidic workup (e.g., saturated ammonium chloride) is used to hydrolyze the tetrahedral intermediate to release the final aldehyde product and to quench any unreacted organolithium species.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum.

-

Precursor Dissolution: Dissolve 5-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Reaction Progression: After the addition of DMF, stir the mixture at -78 °C for an additional 2 hours.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making this compound a valuable starting material. The chloro-substituent can also be displaced or used as a coupling partner in cross-coupling reactions.

Key Transformations and Their Significance:

-

Reductive Amination: The aldehyde can be readily converted into amines by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is one of the most robust methods for introducing diversity and building complex side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for chain extension and the introduction of conjugated systems, which are common features in pharmacologically active molecules.

-

Condensation Reactions: Reaction with active methylene compounds, hydrazines, or hydroxylamines can generate a wide array of new heterocyclic systems fused or attached to the thiazole core. For instance, chalcones derived from related chlorothiazole-carboxaldehydes have been investigated as potential antitubercular and antiproliferative agents.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for amide bond formation or further derivatization.

The thiazole nucleus itself is present in numerous FDA-approved drugs, highlighting its clinical relevance. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[4] The use of chlorothiazole precursors in the synthesis of compounds with potential anti-tumor activity has been documented, underscoring the importance of this building block in oncology research.

Caption: Key synthetic transformations of this compound.

Analytical Characterization and Safety

Analytical Data

No formally published NMR or mass spectrometry data for this compound were identified. However, based on the analysis of its isomer, 2-Chlorothiazole-5-carbaldehyde, one can predict the expected spectral features:

-

¹H NMR: A singlet for the aldehydic proton would be expected between δ 9.8-10.2 ppm. A second singlet for the proton at the C4 position of the thiazole ring would likely appear between δ 8.0-8.5 ppm. The reported shifts for the 2-chloro-5-carbaldehyde isomer are δ 9.96 (aldehyde) and δ 8.21 (ring H).[5]

-

¹³C NMR: The aldehyde carbon would be expected in the δ 180-195 ppm range.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₄H₂ClNOS, showing the characteristic isotopic pattern for a molecule containing one chlorine and one sulfur atom.

Safety Information & Handling

Prudent Laboratory Practice: Given the data on related analogues, it is imperative to handle this compound with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable, albeit less documented, heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its dual functionality allows for diverse synthetic elaborations, making it a strategic starting point for the synthesis of novel therapeutic candidates. While a detailed, published synthesis protocol is elusive, its preparation is feasible through standard organometallic techniques. Researchers should exercise caution during its handling, referencing safety data from closely related analogues. The continued exploration of this and similar scaffolds is crucial for advancing the field of heterocyclic chemistry and discovering the next generation of innovative medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C4H2ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the structure, synthesis, and application of 5-Chlorothiazole-2-carbaldehyde. We will delve into the causality behind synthetic choices, the interpretation of analytical data, and the strategic application of this versatile building block in the synthesis of pharmaceutically relevant scaffolds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif integral to a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding have cemented its role in modern medicinal chemistry.[1][2] Thiazole-containing drugs exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3]

Within this important class of compounds, functionalized thiazoles like this compound serve as critical starting materials. The presence of two distinct reactive handles—the electrophilic aldehyde at the C2 position and the chloro-substituted carbon at the C5 position—provides chemists with a powerful tool for molecular elaboration and the construction of complex, biologically active molecules. This guide provides a detailed examination of this specific, high-value intermediate.

Structural Elucidation and Physicochemical Properties

A common point of confusion arises from the isomerism of chlorothiazole aldehydes. It is critical to distinguish the title compound, This compound (CAS: 59129-52-1) , from its isomer, 2-Chlorothiazole-5-carbaldehyde (CAS: 95453-58-0) .[4][5] The numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen. Therefore, in the target molecule, the chlorine atom is at position 5, and the aldehyde (carbaldehyde) group is at position 2.

The formal IUPAC name for the target compound is 5-chloro-1,3-thiazole-2-carbaldehyde .[6]

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-1,3-thiazole-2-carbaldehyde | [6] |

| CAS Number | 59129-52-1 | [4][5] |

| Molecular Formula | C₄H₂ClNOS | [5][6] |

| Molecular Weight | 147.58 g/mol | [5] |

| InChIKey | ROLHZJVHOWFADC-UHFFFAOYSA-N | [6] |

| SMILES | C1=C(SC(=N1)C=O)Cl | [6] |

| Appearance | Solid (form may vary) | Assumed |

| Storage | Store under inert atmosphere, 2-8°C |[5] |

Synthesis and Purification: A Representative Protocol

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for process development and cost analysis.[4][5][7] Detailed, peer-reviewed synthetic procedures for this specific isomer are not abundant in the literature. However, a robust and scientifically sound pathway can be proposed based on the well-established chemistry of thiazoles, particularly by analogy to the synthesis of its isomer, 2-Chlorothiazole-5-carbaldehyde.[8]

The most logical approach is the regioselective formylation of 5-chlorothiazole. The proton at the C2 position of the thiazole ring is significantly more acidic than the proton at C4, allowing for selective deprotonation with a strong organolithium base, followed by quenching with a formylating agent.

Experimental Protocol: Proposed Synthesis

This protocol is a representative method adapted from established procedures for thiazole formylation.[8]

Step 1: Deprotonation (Lithiation)

-

To a stirred solution of 5-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per 1 g of substrate) under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiated thiazole intermediate is the critical step. Causality: The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, directing the deprotonation to this site.

Step 2: Formylation

-

While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF, ~1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for an additional 1-2 hours. Causality: The highly nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of DMF.

Step 3: Quench and Work-up

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with water and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a hexane/ethyl acetate mixture may yield the purified product.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.2 ppm (singlet, 1H) | Deshielded proton characteristic of aldehydes. |

| Thiazole proton (H-4) | δ 7.8 - 8.2 ppm (singlet, 1H) | Aromatic proton on the thiazole ring. | |

| ¹³C NMR | Aldehyde carbon (C=O) | δ 180 - 190 ppm | Characteristic carbonyl chemical shift. |

| Thiazole C2 | δ 160 - 170 ppm | Carbon attached to S, N, and the aldehyde group. | |

| Thiazole C5 | δ 145 - 155 ppm | Carbon attached to the chlorine atom. | |

| Thiazole C4 | δ 125 - 135 ppm | Carbon bearing the H-4 proton. | |

| IR Spec. | C=O stretch (aldehyde) | ~1700 - 1715 cm⁻¹ | Strong, characteristic carbonyl absorption. |

| C=N, C=C stretch (ring) | ~1600 - 1450 cm⁻¹ | Aromatic ring vibrations. | |

| Mass Spec. | [M+H]⁺ | m/z 147.96 | Calculated for C₄H₃ClNOS⁺.[6] |

| | Isotope Pattern | M+ and M+2 peaks | Characteristic ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, offering two primary sites for chemical modification. This dual reactivity makes it a valuable precursor for generating molecular diversity in drug discovery campaigns.

-

Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile, participating in a wide array of classical organic reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form aminomethyl-thiazoles.

-

Wittig Reaction: Reaction with phosphorus ylides to form vinyl-thiazoles.

-

Condensation Reactions: Claisen-Schmidt or Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems, such as chalcones, which are known to have antitubercular and antiproliferative activities.[1]

-

Oxidation: Conversion to the corresponding 5-chlorothiazole-2-carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Conversion to 5-chlorothiazole-2-methanol using reducing agents like sodium borohydride (NaBH₄).

-

-

Reactions involving the Chloro-Substituted Ring: The chlorine atom at the C5 position can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions, although this is generally less facile than on other aromatic systems.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The true value of an intermediate is demonstrated by its application in synthesizing biologically active molecules. Thiazole carboxaldehydes are precursors to compounds evaluated for a range of therapeutic targets. For instance, the related 2,4-dichlorothiazole-5-carboxaldehyde has been used to synthesize chalcone derivatives that were screened as potential antitubercular and antiproliferative agents.[1] Similarly, other substituted thiazole aldehydes have been used to create novel N-heterocycles with anti-tumor activity.[9]

Given this precedent, this compound is an ideal starting point for generating libraries of compounds for high-throughput screening. Its derivatives can be designed to target kinases, proteases, and other enzymes implicated in cancer, inflammation, and infectious diseases.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, the SDS for its isomer (2-Chlorothiazole-5-carboxaldehyde) provides essential guidance.

-

Hazard Identification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust/fumes and prevent contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) is recommended.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

References

- 1. researchgate.net [researchgate.net]

- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemscene.com [chemscene.com]

- 5. 59129-52-1|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C4H2ClNOS) [pubchemlite.lcsb.uni.lu]

- 7. 5-CHLORO-2-THIAZOLECARBOXALDEHYDE CAS#: 59129-52-1 [amp.chemicalbook.com]

- 8. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Discovery and history of substituted thiazole aldehydes

An In-Depth Technical Guide to the Discovery and History of Substituted Thiazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a cornerstone of heterocyclic chemistry, has been the subject of intensive study for over a century. Its presence in a multitude of biologically active compounds, most notably Vitamin B1 (Thiamine), has cemented its importance in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the discovery and synthetic history of a particularly crucial subclass: substituted thiazole aldehydes. We will trace the path from the seminal work of Arthur Hantzsch to the strategic development of formylation techniques, dictated by the unique electronic properties of the thiazole nucleus. This document delves into the causal relationships behind synthetic choices, provides detailed experimental protocols for key transformations, and illustrates the logical workflows that have enabled the synthesis of these vital chemical intermediates.

The Dawn of Thiazole Chemistry: From Ring Discovery to the Hantzsch Synthesis

The story of thiazole chemistry begins in the late 19th century, a period of explosive growth in organic synthesis. The pioneering work of chemists like Hofmann and Hantzsch laid the foundational groundwork for the entire field of thiazole chemistry.[1][2] The most pivotal early contribution was the development of a general and robust method for the construction of the thiazole ring itself.

In 1887, Arthur Hantzsch and his student J.H. Weber published their landmark work on the reaction of α-haloketones with thioamides.[3] This reaction, now universally known as the Hantzsch Thiazole Synthesis , provided the first versatile and high-yielding route to a wide array of substituted thiazoles.[3][4][5] The fundamental principle involves the condensation of an α-halocarbonyl compound with a thioamide, leading to the formation of the five-membered heterocyclic ring.[6]

The elegance of the Hantzsch synthesis lies in its reliability and the ready availability of its starting materials. This discovery opened the floodgates for chemists to explore the properties and potential applications of this new class of heterocycles, setting the stage for future discoveries in medicine and materials science.[1][7]

Core Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack : The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

-

Cyclization : The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

-

Dehydration : The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. asianpubs.org [asianpubs.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing 5-Chlorothiazole-2-carbaldehyde for Pharmaceutical R&D

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Chlorothiazole-2-carbaldehyde (CAS No. 95453-58-0). Beyond a simple supplier list, this document offers a framework for strategic sourcing, emphasizing quality, regulatory compliance, and supply chain robustness. It includes a comparative analysis of prominent suppliers, a detailed protocol for supplier qualification, and insights into the critical role of this intermediate in modern drug discovery, supported by authoritative references.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for a range of therapeutic agents. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, imparting essential pharmacokinetic and pharmacodynamic properties.[1] The chloro and aldehyde functionalities at the 5- and 2-positions, respectively, provide reactive handles for diverse chemical transformations, enabling the construction of complex molecular architectures.

Notably, derivatives of this and similar thiazole carboxaldehydes are key intermediates in the synthesis of high-impact pharmaceuticals, including kinase inhibitors for oncology and protease inhibitors for antiviral therapies.[2][3][4] For instance, the core structure is integral to the synthesis of the anti-cancer drug Dasatinib.[2][4][5] Given its role in the synthesis of such critical medications, the reliable procurement of high-purity this compound is a cornerstone of successful drug development programs.

This guide will navigate the complexities of sourcing this vital intermediate, empowering research and development teams to make informed decisions that safeguard project timelines and ensure the integrity of their scientific endeavors.

Commercial Supplier Landscape

The market for this compound is populated by a mix of large, well-established chemical suppliers and smaller, specialized manufacturers. The choice of supplier will depend on the specific needs of the research program, including the required scale (milligrams to kilograms), purity specifications, and the level of documentation and regulatory support needed.

Below is a comparative analysis of several prominent commercial suppliers. It is important to note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) | Notes |

| Sigma-Aldrich (Merck) | 2-Chlorothiazole-5-carboxaldehyde | 95453-58-0 | Not specified; sold for early discovery research | 1 g | $379.00/1g | Product intended for early R&D; buyer assumes responsibility for confirming identity and purity. Offers extensive documentation (CoA, SDS) upon request. |

| BLD Pharm | This compound | 59129-52-1 / 95453-58-0 | Varies by batch | Gram to multi-gram quantities | Varies | Offers online ordering and provides basic product information.[6] |

| ChemScene | This compound | 59129-52-1 | ≥96% | 250mg, 500mg, 1g, 5g, 10g | $45.00/250mg | Provides purity specifications and offers custom synthesis services.[7] |

Disclaimer: The pricing and availability information in this table is for illustrative purposes only and was accurate as of the last update of this guide. Researchers should always obtain current quotes directly from the suppliers.

Supplier Qualification and Selection: A Framework for Scientific Integrity

In the context of pharmaceutical development, the selection of a chemical supplier transcends a simple commercial transaction; it is a critical step that underpins the quality and reproducibility of research and, ultimately, patient safety. A robust supplier qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and supply chain disruptions.[8]

The Pillars of Supplier Evaluation

A comprehensive supplier evaluation should be built on three pillars: Quality and Purity, Regulatory Compliance and Documentation, and Supply Chain Reliability.

Caption: A simplified workflow for the supplier qualification process.

Step-by-Step Protocol for Supplier Evaluation

This protocol provides a systematic approach to evaluating and qualifying a supplier for this compound.

Objective: To select a supplier that consistently provides this compound of the required quality, with the necessary documentation and a reliable supply chain.

Materials:

-

Supplier's website and product specifications

-

Supplier-provided Certificate of Analysis (CoA) for a recent batch

-

Supplier-provided Safety Data Sheet (SDS)

-

Internal requirements documentation (purity, quantity, timeline)

-

Supplier evaluation checklist (see below)

Procedure:

-

Initial Screening and Request for Documentation:

-

Identify potential suppliers through online databases and industry knowledge.

-

Contact each supplier to request a product specification sheet, a recent batch-specific Certificate of Analysis (CoA), and a Safety Data Sheet (SDS).[9]

-

-

Analysis of the Certificate of Analysis (CoA):

-

Purity Verification: Scrutinize the CoA to confirm that the purity meets or exceeds the requirements of your synthesis. Note the analytical method used (e.g., HPLC, GC, NMR) and ensure it is appropriate for purity determination.[9]

-

Impurity Profile: Examine the impurity profile. While a high purity percentage is important, the nature and quantity of impurities can be critical. Certain impurities may interfere with downstream reactions or be difficult to remove.

-

Batch Consistency: If possible, request CoAs from multiple batches to assess batch-to-batch consistency.[10]

-

-

Evaluation of Technical and Regulatory Support:

-

Responsiveness: Gauge the supplier's responsiveness and the quality of their technical support. Can they answer specific questions about the product's stability, handling, and analysis?

-

Regulatory Compliance: For later-stage development, inquire about the supplier's adherence to Good Manufacturing Practices (GMP) and their ability to provide documentation for regulatory filings.[8]

-

-

Assessment of Supply Chain and Logistics:

-

Lead Times: Obtain clear information on lead times for both sample and bulk quantities.

-

Scalability: If your project may require larger quantities in the future, assess the supplier's capacity to scale up production.

-

Shipping and Handling: Confirm that the supplier has experience in shipping chemicals safely and in compliance with all relevant regulations.

-

-

Sample Testing and Final Approval:

-

In-house Verification: Procure a sample quantity and perform in-house analytical testing (e.g., NMR, LC-MS) to verify the identity and purity reported on the CoA.

-

Small-Scale Reaction: Use the sample in a small-scale, non-critical reaction to ensure it performs as expected.

-

Final Decision: Based on the successful completion of the above steps, make a final decision on supplier approval and document the evaluation process.

-

Synthesis and Application Insights

A deep understanding of the synthesis and application of this compound provides context for its quality requirements. The thiazole ring is often constructed via Hantzsch thiazole synthesis or from thioamides. For 2-substituted thiazole carboxaldehydes, a common synthetic route involves the formylation of a 2-halo-thiazole precursor.[11] The purity of the starting materials and the control of reaction conditions are paramount to minimizing by-products that can be challenging to separate from the final product.

In the context of drug synthesis, this intermediate is often a building block that is incorporated early in a multi-step sequence. For example, in the synthesis of certain kinase inhibitors, the aldehyde group can be used in reductive amination reactions to introduce a side chain, while the chloro group can be displaced via nucleophilic aromatic substitution to build out another part of the molecule. The presence of reactive impurities in the starting aldehyde could lead to a cascade of unwanted side reactions, complicating purification and reducing the overall yield of the active pharmaceutical ingredient (API).

Conclusion

The selection of a commercial supplier for a critical intermediate like this compound is a decision with significant scientific and financial implications. By moving beyond a simple price comparison and adopting a rigorous, multi-faceted supplier qualification process, research and development teams can ensure the quality and consistency of their starting materials. This diligence is a fundamental aspect of scientific integrity and a crucial step in the journey from discovery to a potential new therapeutic.

References

- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. vixra.org [vixra.org]

- 6. 59129-52-1|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. chemignition.com [chemignition.com]

- 9. Chemical Supplier Verification Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]

- 11. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Chlorothiazole-2-carbaldehyde

This guide provides an in-depth technical overview of 5-Chlorothiazole-2-carbaldehyde (CAS No: 59129-52-1), a key heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a standard safety data sheet to offer a holistic understanding grounded in chemical principles and practical laboratory experience. Herein, we elucidate the causality behind safety protocols, ensuring a self-validating system of safe handling, and provide context for its application in pharmaceutical synthesis.

Compound Profile and Hazard Identification

This compound is a solid, typically an off-white or yellow powder, with the molecular formula C₄H₂ClNOS. Its structure, featuring a reactive aldehyde group and a chlorinated thiazole ring, makes it a versatile intermediate but also necessitates careful handling due to its inherent reactivity and potential toxicity.

1.1. GHS Classification and Core Hazards

Understanding the Globally Harmonized System (GHS) classification is the first step in a robust risk assessment. While specific data for this exact compound is not always available in all databases, analogous compounds and supplier safety data sheets point to the following primary hazards:

-

Acute Toxicity, Oral: Classified as toxic if swallowed.[1][2] The aldehyde functionality and the heterocyclic nature of the molecule contribute to its potential for adverse biological effects upon ingestion.

-

Serious Eye Irritation: The compound is an irritant and can cause serious damage to the eyes.[1] This is a common hazard for many reactive organic solids, particularly fine powders that can easily become airborne.

-

Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction. The chloro-substituent and the overall electrophilic nature of the molecule can lead to reactions with skin proteins.

Table 1: Hazard Identification Summary

| Hazard Class | GHS Category | Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Note: Classifications are based on data for this compound and structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

The Chemistry of Reactivity and Incompatibility

A proactive approach to safety is rooted in understanding the compound's chemical reactivity. The hazards of this compound are a direct consequence of its molecular structure.

2.1. The Aldehyde Group: A Center of Reactivity

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. This makes it susceptible to attack by nucleophiles.[3] This inherent reactivity is key to its utility in synthesis but also a primary source of potential hazards.

-

Incompatibility with Nucleophiles: Avoid contact with strong bases, amines, and mercaptans. These can initiate vigorous and potentially exothermic reactions.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. Therefore, it is incompatible with strong oxidizing agents. This reaction can be exothermic and may produce hazardous byproducts.

-

Self-Reactivity: Aldehydes can undergo self-condensation or polymerization reactions, sometimes initiated by heat, light, or contaminants. While not reported as a primary hazard for this specific compound, it is a possibility for aldehydes in general.

2.2. The Chlorinated Thiazole Ring

The thiazole ring is a common scaffold in pharmaceuticals due to its ability to engage in various biological interactions. The presence of a chlorine atom adds another layer to its reactivity profile.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient thiazole ring can be susceptible to nucleophilic substitution, although this typically requires harsh conditions or specific activation.

-

Thermal Decomposition: When heated to decomposition, halogenated organic compounds can release highly toxic and corrosive fumes, such as hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

Diagram 1: Key Reactivity Features

References

The Thiazole Aldehyde Moiety: A Nexus of Reactivity in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Thiazole Aldehydes

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including antivirals, antifungals, and anticancer agents, owing to their diverse pharmacological activities.[3][4][5] When functionalized with an aldehyde group (-CHO), the resulting thiazole aldehyde becomes a highly versatile synthetic intermediate, a hub of reactivity that allows for the construction of complex molecular architectures.[6][7][8] This guide provides a comprehensive exploration of the reactivity profile of the aldehyde group on a thiazole ring, offering insights into its electronic nature, characteristic reactions, and practical applications in contemporary research and development.

The Electronic Landscape: How the Thiazole Ring Modulates Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In thiazole aldehydes, the heterocyclic ring exerts a significant electronic influence, which is a key determinant of its chemical behavior. The thiazole ring is electron-deficient, a consequence of the electronegativity of the nitrogen and sulfur heteroatoms.[9] This electron-withdrawing nature enhances the electrophilicity of the attached aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to its benzaldehyde counterpart.

The position of the aldehyde group on the thiazole ring (C2, C4, or C5) also subtly modulates its reactivity. The C2 position is the most electron-deficient, leading to a highly reactive aldehyde.[9] Conversely, the C5 position is slightly more electron-rich, which can temper the aldehyde's reactivity.[9] Understanding these electronic nuances is crucial for predicting reaction outcomes and designing synthetic strategies.

Below is a diagram illustrating the electron distribution within the thiazole ring and its effect on a C2-aldehyde.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

The Versatile Role of 5-Chlorothiazole-2-carbaldehyde in Modern Organic Synthesis: A Guide for Researchers

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-Chlorothiazole-2-carbaldehyde has emerged as a versatile and valuable synthon, particularly in the realms of medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—an electrophilic aldehyde, a carbon-chlorine bond amenable to substitution, and the thiazole core itself—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a chlorine atom at the 5-position and a formyl group at the 2-position of the thiazole ring in this compound provides orthogonal handles for sequential chemical modifications. This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. The electron-withdrawing nature of the thiazole ring and the chlorine atom enhances the reactivity of the aldehyde group, making it a prime candidate for a variety of condensation and addition reactions.

Key Synthetic Applications and Protocols

The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules. The aldehyde functionality serves as a key anchor point for building molecular complexity through carbon-carbon and carbon-nitrogen bond-forming reactions.

Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[1] The reaction of this compound with a phosphorus ylide provides a reliable method for introducing a vinyl group at the 2-position of the thiazole ring. This transformation is crucial for the synthesis of various pharmaceutical intermediates.

Reaction Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide.[1] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[2]

Experimental Protocol: Synthesis of 5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole

This protocol describes a general procedure for the Wittig olefination of this compound with a pyridyl-substituted phosphorus ylide.

Materials and Reagents:

-

This compound

-

(2-(Pyridin-2-yl)methyl)triphenylphosphonium chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (2-(pyridin-2-yl)methyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as sodium hydride (1.2 equivalents) or n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide (a color change is typically observed).

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| This compound | (2-(Pyridin-2-yl)methyl)triphenylphosphonium chloride | 5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole | 70-85 |

Experimental Workflow:

Caption: Workflow for the Wittig olefination of this compound.

Synthesis of Amines via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted amines.[3][4] The reaction of this compound with a primary or secondary amine in the presence of a reducing agent is a direct route to 2-(aminomethyl)-5-chlorothiazole derivatives, which are valuable intermediates in the synthesis of kinase inhibitors.[5][6]

Reaction Causality: The reaction proceeds through the initial formation of an iminium ion intermediate from the aldehyde and the amine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine.[4] The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.

Experimental Protocol: Synthesis of 2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one

This protocol outlines the reductive amination of this compound with isoindolin-1-one, a key step in the synthesis of certain kinase inhibitors.

Materials and Reagents:

-

This compound

-

Isoindolin-1-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a solution of this compound (1.0 equivalent) and isoindolin-1-one (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| This compound | Isoindolin-1-one | 2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one | 65-80 |

Experimental Workflow:

Caption: Workflow for the reductive amination of this compound.

Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated compounds bearing the 5-chlorothiazole moiety. These products can serve as valuable Michael acceptors or as precursors for further heterocyclic synthesis.

Reaction Causality: A weak base, such as piperidine or an amine, deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.[8]

Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide

This protocol details the Knoevenagel condensation of this compound with 2-cyanoacetamide.

Materials and Reagents:

-

This compound

-

2-Cyanoacetamide

-

Piperidine or Triethylamine (catalytic amount)

-

Ethanol or Methanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-cyanoacetamide (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to afford the pure (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide. Recrystallization from a suitable solvent like ethanol can be performed if further purification is needed.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| This compound | 2-Cyanoacetamide | (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide | 85-95 |

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation of this compound.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. The protocols detailed herein for the Wittig reaction, reductive amination, and Knoevenagel condensation provide reliable and reproducible methods for the synthesis of a diverse range of functionalized thiazole derivatives. These compounds are key intermediates in the development of novel therapeutics, particularly in the area of kinase inhibitors and antiviral agents.[9] The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological activities, further solidifying its importance in the field of drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 6. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. WO2022090409A1 - Deuterated aminothiazole compounds as antiviral compounds - Google Patents [patents.google.com]

Introduction: The Strategic Value of the 5-Chlorothiazole Scaffold

An Application Guide to the Synthesis of Novel Amine Derivatives from 5-Chlorothiazole-2-carbaldehyde

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone in modern medicinal chemistry. This compound, in particular, serves as a highly versatile and reactive starting material. The presence of the aldehyde group at the 2-position and the chloro group at the 5-position provides two distinct handles for chemical modification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides a detailed exploration of the primary reactions of this compound with various amines. We will delve into the mechanistic underpinnings of Schiff base formation and reductive amination, offering field-tested protocols and expert insights to ensure reproducible and high-yield syntheses for researchers, chemists, and drug development professionals.

Part 1: Schiff Base Formation - The Gateway to Imines

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and robust reaction in organic synthesis.[4][5] The resulting C=N double bond is not only a key structural feature in many bioactive molecules but also serves as a crucial intermediate for subsequent transformations, most notably reduction to a secondary amine.

Mechanistic Insight

The reaction proceeds in two main stages under neutral or weakly acidic conditions:

-

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate.

-

Dehydration: A proton transfer leads to the formation of a neutral hemiaminal (or carbinolamine). This intermediate is then protonated at the oxygen, making water a good leaving group. Subsequent elimination of water yields the stable imine product.

A slightly acidic environment is often beneficial as it protonates the carbonyl oxygen, increasing its electrophilicity, but an excessively acidic medium will protonate the amine, rendering it non-nucleophilic and halting the reaction.

Caption: Workflow for Schiff Base (Imine) Formation.

Experimental Protocol: Synthesis of (E)-N-benzylidene-5-chlorothiazol-2-amine

This protocol details a representative procedure for synthesizing a Schiff base from this compound and a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic, ~2-3 drops)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.48 g, 10 mmol).

-

Dissolution: Add absolute ethanol (40 mL) and stir until the aldehyde is fully dissolved.

-

Amine Addition: Add benzylamine (1.12 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

-

Characterization: Confirm the structure of the resulting imine using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is typically confirmed by a characteristic singlet for the CH=N proton in the ¹H NMR spectrum, usually appearing between δ 8.0-9.0 ppm.

Part 2: Reductive Amination - The Workhorse for C-N Bond Formation

Reductive amination is arguably one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry.[6] It converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[7] This one-pot procedure is highly efficient and offers broad functional group tolerance.[8]

Mechanistic Overview & Key Reagent Choices

The process combines the Schiff base formation described above with a subsequent reduction step. The key to a successful one-pot reaction is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate faster than it reduces the starting aldehyde.

Caption: General workflow for one-pot reductive amination.

Several reducing agents are commonly employed, each with distinct advantages:

| Reducing Agent | Preferred Solvent(s) | Key Characteristics & Causality |

| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and Selective: The electron-withdrawing acetate groups attenuate the hydride's reactivity, making it selective for imines/iminiums over aldehydes. It tolerates a wide range of functional groups.[9] Acetic acid byproduct can self-catalyze imine formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Acid Stable: Unlike NaBH₄, it is stable in weakly acidic conditions (pH 3-6) which are optimal for imine formation.[7] Its toxicity, however, necessitates careful handling. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-Effective & Powerful: More reactive than STAB or NaBH₃CN. Requires careful pH control to prevent premature reduction of the aldehyde. Often used in a two-step procedure.[7][9] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Methanol, Ethyl Acetate | Green Chemistry: Byproducts are minimal. Can be sensitive to other reducible functional groups on the molecule. Nickel catalysts offer a cost-effective alternative.[7][10] |

| Trichlorosilane (HSiCl₃) | Toluene, Dichloromethane (DCM) | Highly Chemoselective: Used with a DMF or DMA catalyst, it shows excellent tolerance for esters, amides, nitriles, and other sensitive groups.[8] |

Experimental Protocol: One-Pot Synthesis of N-substituted-(5-chlorothiazol-2-yl)methanamine using STAB

This protocol provides a robust and generally applicable method for the reductive amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.48 g, 10 mmol) and the desired amine (11 mmol) in DCE (50 mL).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. For less reactive amines, adding a catalytic amount of acetic acid can accelerate imine formation.

-

Reduction: To this solution, add Sodium Triacetoxyborohydride (STAB) (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine.

-

Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Successful reduction is indicated by the disappearance of the imine proton signal and the appearance of a new signal for the CH₂ group adjacent to the nitrogen.

Conclusion

This compound is a powerful synthetic intermediate for accessing novel chemical entities with high potential in drug discovery. The straightforward formation of Schiff bases and the high efficiency of subsequent reductive amination provide a reliable and versatile platform for library synthesis. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can effectively leverage this scaffold to develop new therapeutic agents.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review [ouci.dntb.gov.ua]

- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Thiazole-Based Chalcones from 5-Chlorothiazole-2-carbaldehyde